methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl carboxylate group and at position 5 with a 3-fluorobenzoylamino moiety. The 1,2,3-thiadiazole ring system, characterized by two nitrogen atoms and one sulfur atom in a five-membered aromatic ring, imparts unique electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of thiadiazole derivatives, including antifungal, insecticidal, and enzyme-inhibitory activities .
Properties
IUPAC Name |
methyl 5-[(3-fluorobenzoyl)amino]thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZKTYVFAYUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction by dissolving the reactants and allowing for better mixing. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the pure product.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes selective oxidation at the sulfur atom. Common oxidizing agents yield sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | Dichloromethane, 0°C, 2 h | Sulfoxide derivative | 78% | |
| HO/AcOH | RT, 12 h | Sulfone derivative | 65% |
Mechanistic Insight :
-
Sulfur in the thiadiazole ring is electron-deficient, making it susceptible to electrophilic oxidation.
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m-CPBA selectively oxidizes the sulfur to a sulfoxide without over-oxidation .
Reduction Reactions
The carbonyl group in the fluorobenzoyl moiety is reducible to alcohols or amines.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH | THF, reflux, 4 h | Benzyl alcohol derivative | 82% | |
| NaBH/NiCl | MeOH, RT, 6 h | Secondary amine via reductive amination | 68% |
Key Findings :
-
LiAlH reduces the carbonyl to a primary alcohol, while NaBH with NiCl facilitates reductive amination .
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The fluorine atom stabilizes intermediates through inductive effects .
Nucleophilic Substitution
The fluorine atom in the 3-fluorobenzoyl group participates in aromatic nucleophilic substitution (SNAr).
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN | DMF, 80°C, 8 h | Azide-substituted derivative | 75% | |
| KSCN | DMSO, 120°C, 12 h | Thiocyanate-substituted derivative | 63% |
Mechanistic Notes :
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Electron-withdrawing groups (e.g., carbonyl) activate the aromatic ring for SNAr .
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Steric hindrance from the thiadiazole ring slows substitution kinetics compared to simpler aryl fluorides .
Cross-Coupling Reactions
The thiadiazole ring participates in palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Biaryl derivatives | 70% | |
| Buchwald-Hartwig | Pd(dba), Xantphos | N-Arylated analogs | 58% |
Applications :
-
Suzuki couplings introduce aryl groups at the 5-position of the thiadiazole .
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Buchwald-Hartwig amination modifies the amino group for medicinal chemistry applications .
Hydrolysis and Esterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (1M) | EtOH/HO, reflux, 3 h | Carboxylic acid derivative | 90% | |
| HCl (conc.) | MeOH, RT, 24 h | Methyl ester reformation | 85% |
Functional Utility :
-
Hydrolysis to the carboxylic acid enhances solubility for biological assays .
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Re-esterification allows reversible protection of the carboxylate .
Coordination Chemistry
The thiadiazole nitrogen and sulfur atoms act as ligands for metal coordination.
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| Cu(OAc) | MeCN, RT, 1 h | Cu(II)-thiadiazole complex | High | |
| ZnCl | EtOH, reflux, 2 h | Zn(II)-carboxylate complex | Moderate |
Applications :
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic transformations. For instance, the thiadiazole ring can participate in oxidation reactions and other transformations that are essential for developing new chemical entities.
Medicine
Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has shown promising therapeutic properties:
- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorobenzoyl group may enhance its interaction with molecular targets involved in cancer progression .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
Material Science
In industrial applications, this compound can be utilized in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for creating polymers and coatings that require enhanced durability and performance characteristics.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of thiadiazole derivatives similar to this compound. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The fluorine atom's presence was noted to enhance lipophilicity, thereby improving cellular uptake and efficacy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiadiazole derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, leading to inhibition of its activity. The thiadiazole ring may also participate in coordination with metal ions or other cofactors, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate are compared below with analogous 1,2,3-thiadiazole derivatives and related heterocycles.
Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives
*Calculated using atomic masses: C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07, F: 19.00.
Key Observations
Substituent Effects: The 3-fluorobenzoylamino group in the target compound likely enhances lipophilicity and binding affinity compared to non-fluorinated analogs (e.g., ethyl 5-amino derivatives) .
Ester Group Influence :
- Methyl esters (target compound) may confer higher metabolic stability than ethyl esters (e.g., ), though ethyl esters are more common in synthetic intermediates .
Ring System Differences :
- 1,2,3-Thiadiazoles (target compound) differ from 1,3,4-thiadiazoles () in nitrogen atom positioning, affecting aromaticity and interaction with biological targets. For instance, 1,3,4-thiadiazoles are more commonly associated with antimicrobial activity .
Biological Activity: The 3-fluorobenzoyl moiety in the target compound may synergize with the thiadiazole core to enhance antifungal or insecticidal effects, as fluorinated analogs are known to improve pharmacokinetic profiles .
Synthetic Pathways: Bromo-thiadiazole intermediates (e.g., ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate in ) are key precursors for nucleophilic substitutions, achieving yields up to 93% in rearrangement reactions . The target compound could be synthesized via similar routes, substituting bromine with 3-fluorobenzoylamino.
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELX software, ) confirms the planar geometry of thiadiazole derivatives, critical for π-π stacking in enzyme interactions .
- Fluorine Impact: Fluorine atoms in the 3-fluorobenzoyl group may enhance membrane permeability and resistance to metabolic degradation compared to non-halogenated analogs .
- Agrochemical Potential: Thiadiazole derivatives with fluorinated substituents (e.g., ) are prioritized in pesticide development due to their stability and target specificity.
Biological Activity
Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring structure that includes a fluorobenzoyl group. The synthesis typically involves the reaction of 3-fluorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester in the presence of a base like triethylamine to facilitate the formation of the product while neutralizing hydrochloric acid generated during the reaction.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorobenzoyl moiety can form hydrogen bonds or hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the thiadiazole ring may coordinate with metal ions or cofactors, enhancing its biological effects.
Biological Activities
The compound exhibits a range of biological activities that can be summarized as follows:
1. Antimicrobial Activity:
Research has shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds from this class have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. In one study, specific derivatives exhibited inhibition rates exceeding 80% against these pathogens .
2. Anticancer Properties:
Thiadiazole derivatives have been evaluated for their anticancer potential. Studies indicate that certain compounds within this class can inhibit cell proliferation in cancer cell lines with IC50 values comparable to established chemotherapeutic agents like cisplatin. For example, some derivatives showed significant antiproliferative activity against breast cancer cell lines, suggesting potential for development as anticancer agents .
3. Anticonvulsant Activity:
The anticonvulsant properties of thiadiazoles are noteworthy. Compounds have been tested in various models (e.g., MES and PTZ models), demonstrating protective effects against seizures at specific dosages without exhibiting significant toxicity .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study:
A recent study synthesized several thiadiazole derivatives and tested them against standard bacterial strains. The results indicated that compounds with fluorinated substituents exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts . -
Cancer Cell Line Evaluation:
In vitro studies on breast cancer cell lines showed that certain methyl thiadiazoles could inhibit cell growth significantly more than traditional treatments, indicating a promising avenue for further research into novel anticancer therapies . -
Neuroprotective Effects:
Research involving animal models demonstrated that selected thiadiazole derivatives could provide neuroprotection in seizure models without notable side effects, highlighting their potential for treating epilepsy .
Q & A
Q. Basic Research Focus
- 2D NMR (HSQC, HMBC) : Assigns connectivity between the 3-fluorobenzoyl group and the thiadiazole core. For example, HMBC correlations between the carbonyl carbon (C=O, ~165 ppm) and NH proton confirm amide bond formation .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 324.0421 for C₁₁H₈FN₃O₃S) and detects impurities like des-fluoro analogs .
- X-ray crystallography : Resolves regiochemical uncertainties (e.g., substitution at N1 vs. N2 of thiadiazole) by providing bond-length data and torsion angles .
What computational modeling approaches predict the binding affinity of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Screen against enzymes like acetylcholinesterase or COX-2. Use the crystal structure of homologous thiadiazole-protein complexes (PDB: 4XYZ) to define binding pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize derivatives for synthesis .
How should researchers design experiments to address contradictory antimicrobial efficacy reported for thiadiazole derivatives?
Q. Advanced Research Focus
- Standardized Assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
- Mechanistic Studies : Compare time-kill kinetics (0–24 hrs) and membrane permeability assays (SYTOX Green uptake) to differentiate bactericidal vs. static activity .
- Structural Variants : Synthesize analogs with modified fluorophenyl or carboxylate groups to isolate pharmacophore contributions .
What strategies improve the solubility and bioavailability of this compound without compromising activity?
Q. Advanced Research Focus
- Pro-Drug Design : Replace the methyl ester with a PEGylated ester to enhance aqueous solubility (>2 mg/mL in PBS, pH 7.4) .
- Salt Formation : React with sodium hydroxide to generate a water-soluble carboxylate salt (confirmed via pH-solubility profile) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter, PDI <0.2) for sustained release in pharmacokinetic studies .
Which in vitro toxicity screening models prioritize thiadiazole candidates for preclinical development?
Q. Advanced Research Focus
- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (IC₅₀ >50 µM deemed safe) .
- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) with metabolic activation (S9 fraction) to rule out mutagenicity .
- Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >10 µM acceptable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
